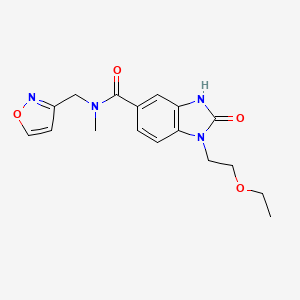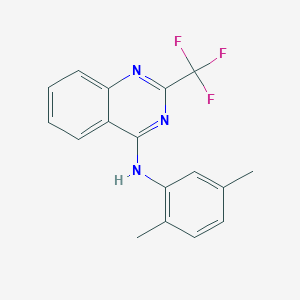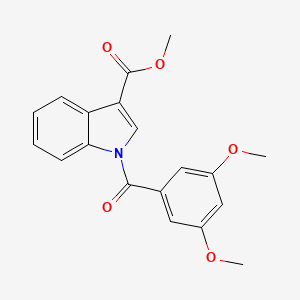
1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.14845513 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Alkylation and Acylation Reactions : Research by Mackenzie et al. (1988) explores the reactivity of related aminoimidazoles in alkylation and acylation reactions, providing insights into the synthesis pathways and chemical behavior of similar compounds (Mackenzie, Wilson, Shaw, & Ewing, 1988).
Novel Heterocyclic Compounds Synthesis : Abu‐Hashem, Al-Hussain, and Zaki (2020) describe the synthesis of novel benzodifuranyl and other heterocyclic compounds, highlighting the diverse synthetic applications and potential for novel compound development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antineoplastic and Antifilarial Agents Synthesis : Ram et al. (1992) discuss the synthesis of benzimidazole-2-carbamates and related derivatives, emphasizing their potential as antineoplastic and antifilarial agents, which may align with similar research on 1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Conjugate Addition Reactions : Jones and Hirst (1989)
explore the conjugate addition of imidazolines, including reactions with α,β-enones and Michael acceptors. This study may provide insights into the reactivity and potential synthetic applications for compounds like this compound (Jones & Hirst, 1989).
Biological Activities and Applications
Anticancer Evaluation : Salahuddin et al. (2014) conducted a study on benzimidazole derivatives, evaluating their in vitro anticancer activity. This research could be relevant to understanding the potential biological activities of related benzimidazole compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) synthesized benzamide-based aminopyrazoles and related compounds, examining their anti-influenza A virus activities. This study highlights the potential antiviral applications of benzimidazole derivatives (Hebishy, Salama, & Elgemeie, 2020).
Antiallergic Activity : Wade et al. (1983) investigated acidic derivatives of benzazol-4-ones, including benzimidazole derivatives, for their potential antiallergic properties. This suggests possible therapeutic applications for similar compounds (Wade, Toso, Matson, & Stelzer, 1983).
Antihistaminic Agents : Iemura et al. (1986) synthesized and tested a series of benzimidazoles for H1-antihistaminic activity. The findings may provide insights into the pharmacological potential of related benzimidazole derivatives (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).
Prokinetic Agents : Srinivasulu et al. (2005) synthesized Cinitapride related benzimidazole derivatives, exploring their potential as prokinetic agents. This research may be relevant for understanding the gastroenterological applications of similar compounds (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Antifungal Activity : Velikorodov et al. (2011) synthesized carbamate-containing azaheterocycles, including benzimidazole derivatives, and evaluated their antifungal activity. This study may provide insights into the antifungal applications of related compounds (Velikorodov, Kovalev, Degtyarev, & Titova, 2011).
Antioxidative and Antiproliferative Activity : Cindrić et al. (2019) conducted a study on benzimidazole-2-carboxamides, evaluating their antioxidative and antiproliferative properties. This could be indicative of the therapeutic potential of similar benzimidazole compounds (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-3-24-9-7-21-15-5-4-12(10-14(15)18-17(21)23)16(22)20(2)11-13-6-8-25-19-13/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFHAPNQBFGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N(C)CC3=NOC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)
![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)
![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)
![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)
![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)
![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)
